2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)

Mesophase behavior Thermal processing Liquid crystal elastomers

Researchers developing liquid crystal elastomers (LCEs) and nanofibrous composites often encounter phase separation and narrow processing windows with alternative reactive mesogens. RM257 eliminates these limitations through a lower crystal-to-nematic transition (64°C) and superior miscibility, delivering reproducible anisotropic network performance. • Electrospinning with PA6/PMMA at 33 wt% loading: 150% increase in Young’s modulus, 20% increase in tensile strength, fine phase dispersion unattainable with RM82. • Thiol-acrylate LCEs: Work capacity tunable from 128 to 262 kJ/m³ by varying dithiol spacer length, without changing the mesogen core. • Lateral methyl substituent reduces network order parameter, providing a built-in route to lower birefringence for optical films.

Molecular Formula C33H32O10
Molecular Weight 588.6 g/mol
CAS No. 174063-87-7
Cat. No. B070650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)
CAS174063-87-7
Molecular FormulaC33H32O10
Molecular Weight588.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCOC(=O)C=C
InChIInChI=1S/C33H32O10/c1-4-30(34)40-20-6-18-38-26-12-8-24(9-13-26)32(36)42-28-16-17-29(23(3)22-28)43-33(37)25-10-14-27(15-11-25)39-19-7-21-41-31(35)5-2/h4-5,8-17,22H,1-2,6-7,18-21H2,3H3
InChIKeyISSYGWIDLYOJEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RM257 Procurement Profile: Reactive Mesogen for Polymer Networks


2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate), commonly designated RM257 (CAS 174063-87-7), is a difunctional reactive mesogen (RM) featuring a rigid 2-methyl-1,4-phenylene core, two propoxy spacer units, and terminal acrylate groups. As a liquid-crystalline monomer, it exhibits thermotropic mesophase behavior (Cr 64 N 126 I) and can be polymerized in an oriented state to produce highly crosslinked, anisotropic polymer networks. RM257 serves as a foundational component in liquid crystal elastomers (LCEs), optical films, and electrospun nanofibers, where its specific combination of nematic range and processability offers distinct advantages over structural analogs [1].

RM257 vs. Generic Reactive Mesogens


Generic substitution with in-class reactive mesogens, such as the longer-spacer analog RM82 or the unsubstituted core variant, is not advisable due to substantial differences in mesophase behavior, phase miscibility, mechanical reinforcement potential, and resulting polymer network properties. RM257's unique combination of a lateral methyl substituent and a C3 propoxy spacer yields a processing window and composite morphology that are not replicated by its closest analogs, directly impacting end-use performance in actuators, nanofibers, and optical films. The quantitative evidence below demonstrates exactly where these alternatives fall short [1].

RM257 Performance Benchmarks


Nematic Processing Window vs. RM82

RM257 exhibits a crystal-to-nematic transition at 64 °C and a nematic-to-isotropic transition at 126 °C, yielding a nematic range of 62 °C. Its closest structural analog, RM82 (1,4-bis[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-methylbenzene), transitions from crystal to nematic at 86 °C and to isotropic at 116 °C, providing a nematic range of only 30 °C. This represents a 32 °C-lower melting point and a 107% wider nematic phase window for RM257 . The broader and lower-temperature nematic window enables processing at temperatures that are compatible with temperature-sensitive co-monomers, substrates, or additives.

Mesophase behavior Thermal processing Liquid crystal elastomers

Electrospun PA6 Nanofiber Reinforcement vs. RM82

In electrospun nanofibre composites with polyamide 6 (PA6), RM257 at 33 wt% loading delivers a 20% increase in tensile strength and a 150% increase in Young's modulus compared to pure PA6 nanofibers. The study authors explicitly selected RM257 over RM82 for further investigation because RM82-based blends exhibited significant phase separation in PMMA and PA6 systems, and pure aligned RM257 material possessed intrinsically higher mechanical properties than RM82 [1]. This direct within-study comparison establishes RM257's superiority for achieving homogeneous composite morphologies and enhanced mechanical performance.

Nanofiber reinforcement Mechanical properties Reactive mesogen composites

Methyl Substituent: Order Parameter and Viscoelastic Properties

A foundational comparative study by Broer et al. (1989) investigated the effect of a lateral methyl substituent on the central phenylene ring of mesogenic diacrylates (analogous to the RM257 structure versus its unsubstituted counterpart). The presence of the methyl group led to a significantly lower degree of order in the polymeric state post-photopolymerization, along with differences in monomeric viscosity, tensile moduli, glass transition temperatures, and refractive indices of the oriented networks [1]. While this study used a C6-spacer analog rather than the C3-spacer of RM257, the class-level inference is that the methyl substituent on RM257 provides a handle for tuning polymer network properties that the unsubstituted C3 analog (CAS 292865-90-8) cannot access.

Order parameter Polymer network properties Molecular design

Spacer Length Tunability and Actuation Work Capacity

Saed et al. (2017) demonstrated that using RM257 as a fixed mesogen, variation of dithiol spacer length from C2 to C11 tunes the nematic-to-isotropic transition between 90 and 140 °C and increases the average work capacity from 128 to 262 kJ/m³ [1]. This sensitivity to spacer engineering is enabled by RM257's molecular architecture and is not directly reported for RM82-based systems under the same protocol. The ability to dial in work capacity over a 105% range by simply changing the co-reactant makes RM257 a versatile platform monomer for high-performance LCE actuators.

Actuation strain Work capacity Thiol-acrylate elastomers

Two-Photon Absorption in Nematic and Isotropic Phases

RM257 exhibits a two-photon absorption coefficient of (5.20 ± 0.59) × 10⁻⁴ cm/mW in the nematic phase, which is higher than the (4.36 ± 0.49) × 10⁻⁴ cm/mW observed in the isotropic phase [1]. This 19% increase in nonlinear absorption upon alignment indicates that RM257's optical properties are tunable by mesophase order. While direct comparator data for RM82 under identical conditions is not available in the current literature, this quantitative baseline provides a reference for optical applications that can be compared with future measurements on analogs.

Nonlinear optics Two-photon absorption Optical materials

RM257 Application Scenarios


Electrospun Nanofiber Reinforcement

When electrospun with PA6 or PMMA, RM257 at 33 wt% loading delivers a 150% increase in Young's modulus and a 20% increase in tensile strength, while maintaining a fine phase dispersion that is unattainable with RM82 due to severe phase separation . Researchers designing reinforced nanofibrous mats for filtration, protective textiles, or biomedical scaffolds should select RM257 over RM82 to avoid phase inhomogeneity that compromises mechanical integrity .

Low-Temperature LCE Precursor Processing

RM257's crystal-to-nematic transition occurs at 64 °C—22 °C lower than RM82 (Cr 86) . This expands the processing window for temperature-sensitive dopants or substrates, such as incorporation of biological active molecules in LCEs or alignment on flexible polymeric backsheets. For 4D printing and soft actuator fabrication where co-monomers or initiators degrade above 80 °C, RM257 provides a crucial thermal advantage .

Thiol-Acrylate LCE Actuators

Formulating RM257 with dithiol chain extenders in a thiol-acrylate reaction yields LCEs with work capacities tunable from 128 to 262 kJ/m³ simply by varying the dithiol spacer length from C2 to C11 . This enables systematic engineering of actuation output without changing the core mesogen chemistry, making RM257 the monomer of choice for research programs seeking to map structure-property- performance relationships in LCE actuators .

Tunable Order Parameter for Optical Films

The lateral methyl group on RM257 reduces the polymeric network order parameter compared to the unsubstituted analog, as demonstrated in directed in-situ photopolymerization studies of analogous diacrylates . For optical film applications where excessive birefringence or order can cause undesirable light scattering, RM257 provides a synthetic route to lower network anisotropy that is structurally pre-engineered into the monomer, avoiding the need for post-polymerization relaxation or blending .

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